Methylestradiol

Estrogen Receptor Binding Relative Binding Affinity Steroid Pharmacology

Researchers requiring a well-characterized ER agonist face limited options. Estradiol cannot replicate the receptor occupancy and metabolic stability conferred by the C17α methyl modification. Methylestradiol (CAS 302-76-1) addresses this gap: • 67% relative ER binding affinity-a unique partial-activation window for graded receptor occupancy studies • Subnanomolar Kd (0.196 nM)-enables high-sensitivity PET/SPECT tracer development • C17α-methyl group confers metabolic resistance to 17β-hydroxyl oxidation Supplied with analytical documentation. Global shipping.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 302-76-1
Cat. No. B1213742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylestradiol
CAS302-76-1
Synonyms17 alpha-methylestradiol
17-methylestradiol
17-methylestradiol hemihydrate
17-methylestradiol hydrate
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h4,6,11,15-17,20-21H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1
InChIKeyJXQJDYXWHSVOEF-GFEQUFNTSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylestradiol: High-Affinity Estrogen Receptor Agonist


Methylestradiol (17α-methylestradiol) is a semisynthetic steroidal estrogen that functions as an agonist of the estrogen receptor (ER). It is a derivative of estradiol bearing a methyl group at the C17α position, which confers distinctive receptor binding and metabolic properties [1]. The compound has been used clinically in combination with a progestin for menopausal symptom management and serves as an active metabolite of several anabolic steroids, including methyltestosterone [1]. Its well-characterized interaction with estrogen receptors and its suitability as a radiopharmaceutical precursor make it a compound of sustained interest in endocrine pharmacology and nuclear medicine.

Why Estradiol Cannot Substitute for Methylestradiol


Although methylestradiol and estradiol share the same estrogen receptor target, their pharmacological profiles diverge substantially due to the C17α methyl modification. This structural change alters both receptor binding affinity and metabolic stability, meaning that estradiol cannot replicate methylestradiol's specific binding characteristics, tissue distribution, or resistance to metabolic oxidation [1]. Substituting estradiol or ethinylestradiol for methylestradiol in an experimental or radiopharmaceutical protocol would introduce uncontrolled variables in receptor occupancy, signal duration, and tracer biodistribution, as demonstrated in the quantitative comparisons below.

Methylestradiol: Quantitative Receptor Profile


Relative ER Binding Affinity vs. Estradiol & Ethinylestradiol

In a standardized in vitro competitive binding assay using cytoplasmic estrogen receptors from target tissues, methylestradiol exhibits a relative binding affinity (RBA) of 67% compared to estradiol (set at 100%). Ethinylestradiol, a widely used oral estrogen, achieves an RBA of 112% [1][2]. This places methylestradiol at a meaningfully lower affinity level than both estradiol and ethinylestradiol, offering a distinct intermediate receptor engagement profile.

Estrogen Receptor Binding Relative Binding Affinity Steroid Pharmacology

Receptor Affinity vs. 4-Methylestradiol

Among methyl-substituted estradiol derivatives, the position of the methyl group critically determines receptor affinity. 17α-Methylestradiol retains 67% RBA relative to estradiol [1][2], whereas 4-methylestradiol (4-ME2) achieves only 10% RBA at 0°C and 25% RBA at 25°C under comparable competitive binding conditions [3]. This represents an approximate 3- to 6-fold difference in receptor engagement between the two isomers.

Methylestradiol Isomers Structure-Activity Relationship Estrogen Receptor Affinity

Cytoplasmic ER Binding Affinity (Kd)

17α-Methylestradiol binds with high affinity to the cytoplasmic estrogen receptor from rabbit uterus, displaying a dissociation constant (Kd) of 1.96 × 10⁻¹⁰ M (0.196 nM) as determined by tritiated ligand binding and sucrose gradient sedimentation [1]. For reference, estradiol itself binds to membrane-associated estrogen binding sites from the same tissue with a Kd of 0.36 nM [2]. While the subcellular fractions differ (cytoplasmic vs. membrane), both values fall within the subnanomolar range, confirming that 17α-methylestradiol maintains high-affinity interaction with the estrogen receptor system.

Estrogen Receptor Kd Ligand Binding Kinetics Radiopharmaceutical Development

Metabolic Stability via 17α-Methyl Substitution

The C17α methyl group of methylestradiol sterically blocks oxidation of the adjacent C17β hydroxyl group, preventing the major metabolic deactivation pathway that rapidly clears unmodified estradiol [1]. This structural feature is analogous to the C17α ethynyl group of ethinylestradiol, which similarly confers resistance to first-pass hepatic metabolism [1]. As a consequence, methylestradiol demonstrates improved oral bioavailability and prolonged in vivo activity compared to estradiol, a property exploited in its clinical formulation as an oral menopausal therapy [1].

Metabolic Stability Oral Bioavailability Steroid Metabolism

Methylestradiol: Research & Industrial Applications


ER Binding Studies with Defined Intermediate Affinity

With a relative binding affinity of 67% compared to estradiol [1], methylestradiol occupies a binding window that is lower than ethinylestradiol (112%) and higher than 4-methylestradiol (10–25%) [2]. This makes it an ideal tool for pharmacological experiments where partial or graded ER activation is needed—for example, in dissecting the relationship between receptor occupancy and transcriptional output—without resorting to synthetic modifications that abolish binding entirely.

ER-Targeted Radiopharmaceutical Tracer Development

The subnanomolar Kd (0.196 nM) for cytoplasmic estrogen receptors [3] and previously documented specific uterine and tumor uptake in DMBA-induced mammary tumor-bearing rats support methylestradiol's candidacy as a precursor for carbon-11 or tritium-labeled ER imaging agents. Researchers developing PET or SPECT tracers can leverage its high-affinity binding and favorable tissue distribution profile.

Structure-Metabolism Relationship of Oral Estrogens

The 17α-methyl group confers resistance to C17β hydroxyl oxidation, a property that underpins improved metabolic stability and oral bioavailability [1]. This structural feature makes methylestradiol a valuable reference compound for comparative metabolism studies investigating how C17 modifications influence hepatic clearance, first-pass metabolism, and in vivo estrogenic potency.

Endocrine Disruption & Xenobiotic Metabolism Studies

As an active metabolite of methyltestosterone and other anabolic steroids, methylestradiol is directly relevant to studies of endocrine disruption, drug metabolism, and environmental estrogen exposure [1]. Its well-defined receptor binding characteristics enable its use as an analytical standard for quantifying estrogenic metabolites arising from androgenic precursors in biological and environmental samples.

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